N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the benzothiazole ring and a benzamide group at the 2nd position
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminothiophenol with acid chlorides. One common method is the Regel-type transition-metal-free direct C-2 aroylation of benzothiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) . This reaction is carried out under mild conditions using dimethyl formamide as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as the replacement of chloride ions with other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl formamide and bases like sodium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyraseB, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory and analgesic activities are linked to its interaction with specific molecular targets involved in inflammation and pain pathways .
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-N’-(2-chlorophenyl)urea: This compound has similar structural features but different substituents, leading to distinct biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds are synthesized under similar conditions and have comparable applications in scientific research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXFGQUQQOSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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